molecular formula C26H20IN3O B11659995 6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11659995
M. Wt: 517.4 g/mol
InChI Key: AULVUQBTHCVKCQ-WYMLVPIESA-N
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Description

6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core, an indole moiety, and an iodo substituent. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the indole moiety.

    Substitution: The iodo substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents in place of the iodo group.

Scientific Research Applications

6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole moieties, such as tryptophan and serotonin.

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as methaqualone and afloqualone.

Uniqueness

6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of an indole moiety, a quinazolinone core, and an iodo substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H20IN3O

Molecular Weight

517.4 g/mol

IUPAC Name

6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C26H20IN3O/c1-16-7-10-19(11-8-16)30-25(29-24-13-9-18(27)15-22(24)26(30)31)14-12-20-17(2)28-23-6-4-3-5-21(20)23/h3-15,28H,1-2H3/b14-12+

InChI Key

AULVUQBTHCVKCQ-WYMLVPIESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=C(NC5=CC=CC=C54)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=C(NC5=CC=CC=C54)C

Origin of Product

United States

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